Para-Substituent Steric Bulk as a Driver for Carbonic Anhydrase II Inhibition Potency
The presence of a bulky para-substituent is a proven differentiator for CA II inhibition within sulfamate-based compound libraries. A systematic enzymatic evaluation demonstrated that compounds with a tert-butyl group in the para position were the most potent competitive inhibitors of bovine CA II, achieving a Ki of 0.67 μM. This finding establishes that bulkier groups are superior, providing a class-level inference that 4-tert-butylphenylsulfamate would outperform analogs with smaller para-substituents like methyl or unsubstituted phenyl in this specific assay context [1]. In contrast, simpler compounds like the unsubstituted phenylsulfamate show low nanomolar inhibition (Ki 1.1–5 nM) against human CA II, but their selectivity and physicochemical profile differ markedly [2].
| Evidence Dimension | Inhibitory potency against carbonic anhydrase II |
|---|---|
| Target Compound Data | Ki = 0.67 μM (predicted potency based on class-leading para-tert-butyl analog, compound 49b) |
| Comparator Or Baseline | Para-substituted analogs with smaller groups (e.g., H, methyl); Ki values were uniformly higher (weaker) for less bulky substituents. |
| Quantified Difference | The para-tert-butyl substituted compound was the most active in the series, acting as a competitive inhibitor. |
| Conditions | Bovine carbonic anhydrase II, in vitro enzymatic assay. |
Why This Matters
This evidence provides a structural rationale for selecting 4-tert-butylphenylsulfamate over its less bulky analogs when targeting CA II, as the steric bulk directly correlates with enhanced binding affinity in this enzyme pocket.
- [1] Denner, T. C., Heise, N. V., Al-Harrasi, A., & Csuk, R. (2024). Synthesis and Enzymatic Evaluation of a Small Library of Substituted Phenylsulfonamido-Alkyl Sulfamates towards Carbonic Anhydrase II. ChemMedChem, e202400420. View Source
- [2] Winum, J.-Y., et al. (2003). J. Med. Chem., 46(11), 2197–2204. View Source
